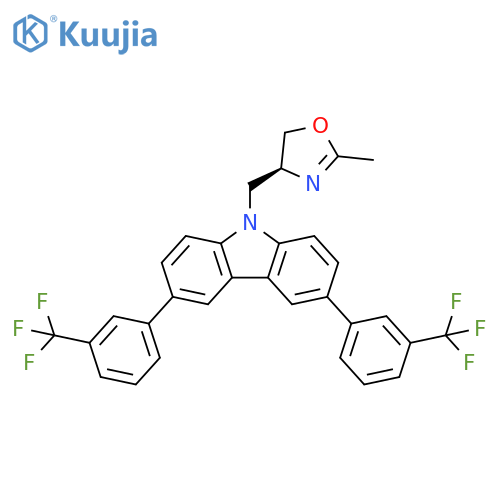Cas no 2357080-03-4 ((S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole)

2357080-03-4 structure
商品名:(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
CAS番号:2357080-03-4
MF:C31H22F6N2O
メガワット:552.509608745575
CID:5306941
(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- (S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
-
- インチ: 1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-10-8-21(19-4-2-6-23(12-19)30(32,33)34)14-26(28)27-15-22(9-11-29(27)39)20-5-3-7-24(13-20)31(35,36)37/h2-15,25H,16-17H2,1H3/t25-/m0/s1
- InChIKey: AZIWHWSMIWGYKW-VWLOTQADSA-N
- ほほえんだ: N1(C[C@H]2COC(C)=N2)C2=C(C=C(C3=CC=CC(C(F)(F)F)=C3)C=C2)C2=C1C=CC(C1=CC=CC(C(F)(F)F)=C1)=C2
(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN9558057-100mg |
(S)-4-((3,6-bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4 |
2357080-03-4 | 5-dihydrooxazole | 100mg |
RMB 1160.00 | 2025-02-21 |
(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole 関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
4. Back matter
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
2357080-03-4 ((S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole) 関連製品
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
